Polymerization Kinetics: ε-Caprolactone vs. δ-Valerolactone with Copper Diketiminate Catalysts
Under identical reaction conditions (25 °C, 1.0 mmol L⁻¹ catalyst, CH₂Cl₂ solvent), the polymerization of ε-caprolactone proceeds at a rate approximately 4 to 9 times slower than that of δ-valerolactone [1]. This quantifiable difference is crucial for selecting the appropriate monomer when precise control over polymerization rate and block copolymer formation is required, as the slower kinetics of ε-caprolactone allow for greater process control and reduced transesterification side reactions during sequential addition polymerizations [1].
| Evidence Dimension | Pseudo-first-order rate constant (k_obs) for ring-opening polymerization |
|---|---|
| Target Compound Data | k_obs = 1.2–2.7 × 10⁻² min⁻¹ |
| Comparator Or Baseline | δ-Valerolactone: k_obs = 0.11(1) min⁻¹ |
| Quantified Difference | ε-caprolactone polymerizes 4.1 to 9.2 times slower than δ-valerolactone |
| Conditions | Copper diketiminate complex (1), 25 °C, 1.0 mmol L⁻¹ catalyst in CH₂Cl₂ |
Why This Matters
This quantifiable kinetic difference directly impacts the design of block copolymers and the ability to achieve targeted molecular weights and narrow dispersities (Đ ~1.1).
- [1] Journal of Polymer Science, Part A: Polymer Chemistry. (2013). Lactide, β-butyrolactone, δ-valerolactone, and ε-caprolactone polymerization with copper diketiminate complexes. Canadian Journal of Chemistry, 92(3), 206-214. View Source
